Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate
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Overview
Description
Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is an organic compound with the molecular formula C₁₀H₁₀F₃NO₂S. It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethylsulfanyl group attached to a benzoate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Trifluoromethylation: The amino compound is subjected to trifluoromethylation using a reagent like trifluoromethylsulfenyl chloride (CF₃SCl) to introduce the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Ethyl 3-amino-5-(methylsulfanyl) benzoate: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.
Ethyl 3-amino-5-(chlorosulfanyl) benzoate: Contains a chlorosulfanyl group instead of a trifluoromethylsulfanyl group.
Uniqueness: Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired .
Properties
IUPAC Name |
ethyl 3-amino-5-(trifluoromethylsulfanyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXIFKYRKGPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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